3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 941880-98-4
Cat. No.: VC4520420
Molecular Formula: C15H16F3N3O5S
Molecular Weight: 407.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941880-98-4 |
|---|---|
| Molecular Formula | C15H16F3N3O5S |
| Molecular Weight | 407.36 |
| IUPAC Name | 3-methyl-8-[4-(trifluoromethoxy)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C15H16F3N3O5S/c1-20-12(22)14(19-13(20)23)6-8-21(9-7-14)27(24,25)11-4-2-10(3-5-11)26-15(16,17)18/h2-5H,6-9H2,1H3,(H,19,23) |
| Standard InChI Key | HQEMBBNYMWDWBK-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)NC1=O |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione features a central 1,3,8-triazaspiro[4.5]decane-2,4-dione core, where the spiro junction links a piperidine ring to a five-membered lactam ring. The 8-position of the spiro system is substituted with a sulfonyl group bonded to a 4-(trifluoromethoxy)phenyl moiety, while the 3-position carries a methyl group. This arrangement introduces significant steric and electronic complexity, as evidenced by the compound’s computed topological polar surface area (91.37 Ų) and logP value of 5.34 , which predict moderate membrane permeability.
Systematic Nomenclature
The IUPAC name, 3-methyl-8-[4-(trifluoromethoxy)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, systematically describes the connectivity:
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Spiro[4.5]decane: A bicyclic system with 4- and 5-membered rings sharing one atom.
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1,3,8-Triazaspiro: Positions 1, 3, and 8 occupied by nitrogen atoms.
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2,4-Dione: Ketone groups at positions 2 and 4.
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Sulfonyl substituent: At position 8, linked to a para-trifluoromethoxy phenyl group.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 407.36 g/mol | |
| CAS Registry Number | 941880-98-4 | |
| SMILES | CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)NC1=O | |
| InChIKey | HQEMBBNYMWDWBK-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of 3-methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione likely involves multi-step sequences, as inferred from related spirocyclic sulfonamides . A plausible route includes:
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Formation of the spiro core: Cyclocondensation of a diamino ketone with a carbonyl precursor to generate the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold.
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Sulfonylation: Reaction of the spiro intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
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Methylation: Quaternization of the tertiary amine at position 3 using methyl iodide or dimethyl sulfate .
Optimization Challenges
Key challenges in synthesizing this compound include:
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Steric hindrance: Bulky substituents at positions 3 and 8 may impede reaction kinetics, necessitating high-temperature or microwave-assisted conditions .
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Regioselectivity: Ensuring precise functionalization of the spiro nitrogen atoms requires protecting group strategies, such as Boc or Fmoc protection .
Table 2: Hypothetical Synthetic Route
Structural and Electronic Properties
Conformational Analysis
X-ray crystallography data for closely related spiro compounds (e.g., PubChem CID 25122324 ) reveal that the spiro[4.5]decane system adopts a chair-boat conformation, minimizing torsional strain. The sulfonyl group’s orientation perpendicular to the phenyl ring plane reduces π-π stacking interactions, enhancing solubility in polar aprotic solvents .
Spectroscopic Characterization
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NMR: The -NMR spectrum would exhibit distinct signals for the methyl group (δ ~3.1 ppm), spiro CH₂ protons (δ ~2.5–3.0 ppm), and aromatic protons (δ ~7.5–8.0 ppm).
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IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1350 cm⁻¹ (S=O), and ~1250 cm⁻¹ (C-F) confirm functional groups .
Biological Relevance and Hypothetical Applications
Pharmacokinetic Predictions
Computational models using SwissADME predict:
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Moderate bioavailability: Oral absorption ~56% due to high molecular weight (>500 g/mol analogs show reduced absorption).
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CYP3A4 metabolism: Likelihood of hepatic oxidation at the trifluoromethoxy group .
Table 3: Predicted ADME Properties
| Parameter | Value | Method |
|---|---|---|
| logP | 5.34 | XLogP3 |
| Water Solubility | 0.021 mg/mL | Ali logP |
| Plasma Protein Binding | 89% | SwissADME |
Comparative Analysis with Related Compounds
Functional Group Variations
Comparing 3-methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (Compound A) to analogs:
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Compound B (PubChem CID 25122324): Replaces trifluoromethoxy with diethoxy-4-(4-fluorophenyl), increasing logP to 5.8 .
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Compound C (CAS 5959-80-8): Substitutes sulfonyl with a thia-4,8-diazaspiro system, reducing polarity (logP = 5.34 vs. 5.8) .
Bioactivity Trends
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